
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate typically involves the reaction of carboxylic acid hydrazides with carbon disulfide and dialkyl maleates . This reaction is carried out in water, adhering to green chemistry principles, which aim to minimize the use of hazardous chemicals and solvents . The yields from this method are nearly quantitative, making it an efficient synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that industrial-scale synthesis would focus on environmentally friendly processes. The use of readily available starting materials and the avoidance of hazardous solvents would be key considerations in scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as aldose reductase, which is involved in the development of diabetic complications . Additionally, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting antiapoptotic proteins like Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: These compounds share a similar thiazolidinone core and exhibit comparable biological activities.
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: These derivatives are synthesized using similar methods and have been studied for their biological activities.
Uniqueness
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate stands out due to its adherence to green chemistry principles in its synthesis and its potential applications in medicinal chemistry. Its unique combination of biological activities, including antimicrobial and antitumor properties, makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
76330-28-4 |
|---|---|
Formule moléculaire |
C7H10N2OS3 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate |
InChI |
InChI=1S/C7H10N2OS3/c1-3-12-5(2)8-9-6(10)4-13-7(9)11/h3-4H2,1-2H3 |
Clé InChI |
MVSBZBDSMKZTEA-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=NN1C(=O)CSC1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


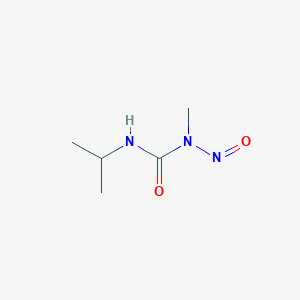

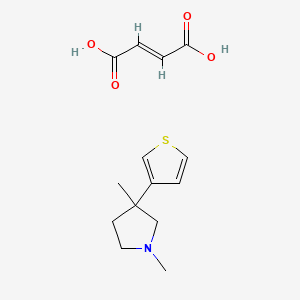
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
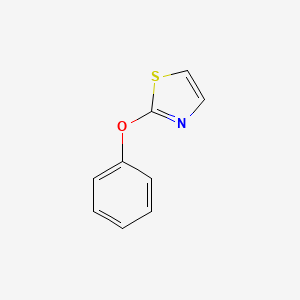
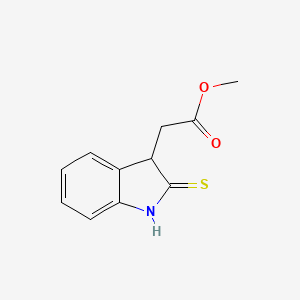
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
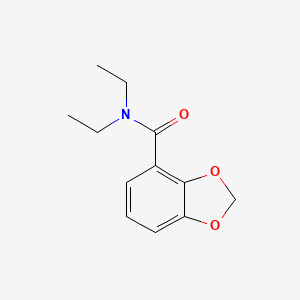
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
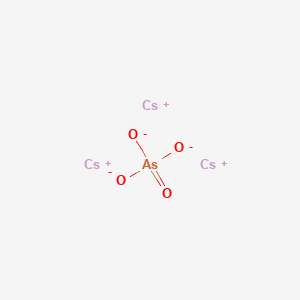

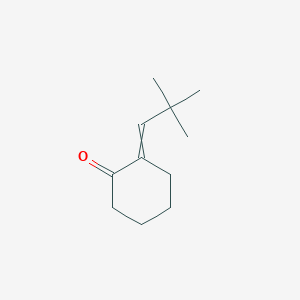
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
